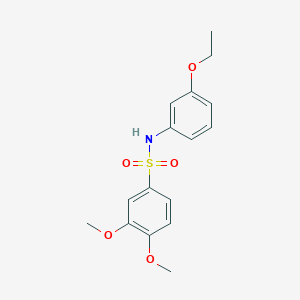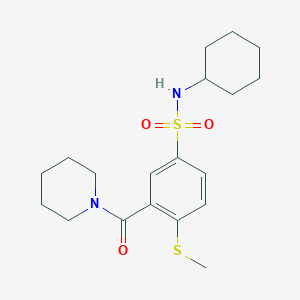![molecular formula C17H27FN2O2S B4447306 N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4447306.png)
N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide
Vue d'ensemble
Description
N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide, also known as F13714, is a novel drug compound that has been developed for various scientific research applications. This compound is a selective antagonist of the dopamine D3 receptor and has shown potential for the treatment of various neurological disorders.
Mécanisme D'action
N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. By blocking the activity of this receptor, N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide can modulate the release of dopamine in the brain, which is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide can modulate the activity of the dopamine system in a dose-dependent manner. The compound has been shown to increase dopamine release in certain brain regions, while reducing dopamine release in others. This suggests that N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide may have a complex mechanism of action that involves the modulation of multiple dopamine pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of the dopamine system in animal models. However, the compound has a relatively short half-life, which can make it difficult to administer in certain experiments. Additionally, N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide has not been extensively studied in humans, so its safety and efficacy profile in clinical settings is not well-established.
Orientations Futures
There are several future directions for the research and development of N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide. One potential application is in the treatment of drug addiction, as the compound has been shown to reduce drug-seeking behavior in animal models. Additionally, N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide may have potential for the treatment of other neurological disorders, such as depression and anxiety. Further research is needed to fully understand the mechanism of action and therapeutic potential of N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide.
Applications De Recherche Scientifique
N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. The compound has been shown to selectively target the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O2S/c1-2-16-9-5-6-12-20(16)13-7-11-19-23(21,22)14-15-8-3-4-10-17(15)18/h3-4,8,10,16,19H,2,5-7,9,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHKTOHTMQOYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCNS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(2-fluorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4447233.png)


![4-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4447257.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-fluorobenzamide](/img/structure/B4447263.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4447266.png)
![3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4447272.png)
amine hydrochloride](/img/structure/B4447273.png)
![N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4447276.png)
![N-[(4-allyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4447277.png)



![6-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4447321.png)